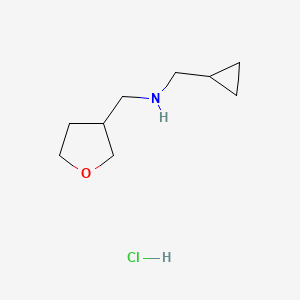
N-(Cyclopropylmethyl)(tetrahydro-3-furanyl)methanamine hydrochloride
Übersicht
Beschreibung
N-(Cyclopropylmethyl)(tetrahydro-3-furanyl)methanamine hydrochloride, commonly referred to as CPTHFMHCl, is an organic compound that is widely used in the laboratory for various scientific research applications. CPTHFMHCl is a derivative of the amine group and is composed of a cyclopropylmethyl group attached to a tetrahydro-3-furanyl group. This compound has been studied extensively for its biochemical and physiological effects, as well as its potential for use in various laboratory experiments.
Wissenschaftliche Forschungsanwendungen
CPTHFMHCl has been extensively studied for its potential use in various scientific research applications. It has been used as a reagent in the synthesis of other organic compounds and as a catalyst in the synthesis of polymers. It has also been used as a model compound in the study of drug metabolism and the pharmacokinetics of drugs. Additionally, CPTHFMHCl has been used in the study of enzyme kinetics and the inhibition of enzymes.
Wirkmechanismus
The mechanism of action of CPTHFMHCl is not completely understood. However, it is believed to interact with enzymes in the body to inhibit their activity. This inhibition of enzyme activity can lead to a variety of biochemical and physiological effects, depending on the enzyme affected.
Biochemical and Physiological Effects
CPTHFMHCl has been studied for its biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including cytochrome P450 enzymes, monoamine oxidase, and acetylcholinesterase. Inhibition of these enzymes can lead to a variety of biochemical and physiological effects, such as decreased levels of neurotransmitters, increased levels of reactive oxygen species, and decreased levels of cellular antioxidant enzymes.
Vorteile Und Einschränkungen Für Laborexperimente
CPTHFMHCl has several advantages for use in laboratory experiments. It is relatively inexpensive, easy to synthesize, and can be used in a variety of different experiments. Additionally, it has been extensively studied and its mechanism of action is well understood. However, CPTHFMHCl also has some limitations. It is not very stable in solution and can decompose over time. Additionally, it is not very soluble in water, which limits its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for the use of CPTHFMHCl in scientific research. It could be used as a model compound to study the metabolism and pharmacokinetics of other drugs. Additionally, it could be used to study the mechanisms of action of other enzymes and to develop inhibitors of these enzymes. Furthermore, it could be used to study the effects of oxidative stress and the role of antioxidant enzymes in the body. Finally, it could be used to study the interactions between proteins and other molecules, as well as the structure-activity relationships of various compounds.
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-(oxolan-3-ylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO.ClH/c1-2-8(1)5-10-6-9-3-4-11-7-9;/h8-10H,1-7H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRYOWLJVLYUSCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CNCC2CCOC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(Cyclopropylmethyl)(tetrahydro-3-furanyl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



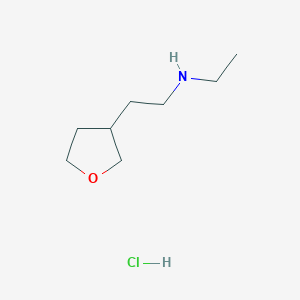
![2-(4-Morpholinylmethyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B1486138.png)
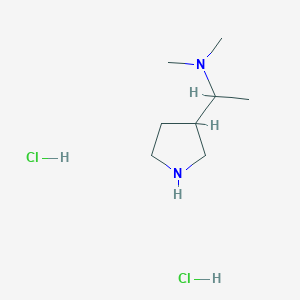
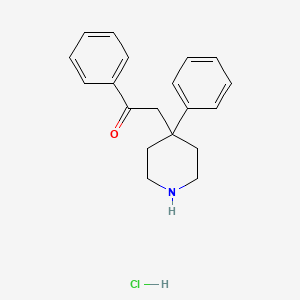

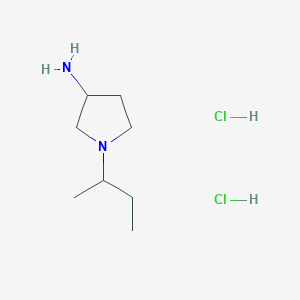
![N,N-Dimethyl(5,6,7,8-tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanamine dihydrochloride](/img/structure/B1486146.png)
![Ethyl 5-benzyl-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylate](/img/structure/B1486148.png)
![tert-Butyl 6-benzyl-7-oxo-2,6-diazabicyclo[3.2.1]octane-2-carboxylate](/img/structure/B1486150.png)
![tert-Butyl 4-{1-hydroxy-3-(hydroxyimino)-1-[2-(hydroxyimino)propyl]butyl}-1-piperidinecarboxylate](/img/structure/B1486151.png)

![1-Azaspiro[3.4]octane trifluoroacetate](/img/structure/B1486153.png)

![2-(Tetrahydro-2-furanylmethyl)-2,8-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B1486158.png)